(R)-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of Propan-2-amine Moiety: The propan-2-amine moiety can be introduced through reductive amination reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, indazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.
N-(2,2,2-Trifluoroethyl)propan-2-amine: A compound with a similar trifluoroethyl group but lacking the indazole core.
Uniqueness
®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine is unique due to the combination of the indazole core and the trifluoroethyl group. This combination may
Properties
Molecular Formula |
C12H14F3N3 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
(2R)-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine |
InChI |
InChI=1S/C12H14F3N3/c1-8(16-7-12(13,14)15)5-9-3-2-4-11-10(9)6-17-18-11/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)/t8-/m1/s1 |
InChI Key |
SYUOOTBZDQCCPT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=C2C=NNC2=CC=C1)NCC(F)(F)F |
Canonical SMILES |
CC(CC1=C2C=NNC2=CC=C1)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.